2,5-Dichloroterephthalic acid
Overview
Description
2,5-Dichloroterephthalic acid is an organic compound with the molecular formula C8H4Cl2O4. It is a derivative of terephthalic acid, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various organic materials, including polymers and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,5-dichloroterephthalic acid involves the chlorination of p-xylene to produce 2,5-dichloro-p-xylene, which is then oxidized. The oxidation process typically uses potassium permanganate in an aqueous medium at elevated temperatures (around 100°C) for about 12 hours. The resultant product is then acidified with hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a more economical process involving the chlorination of benzene in the presence of formaldehyde and zinc chloride. This reaction is carried out at temperatures ranging from 50°C to 80°C, followed by saponification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloroterephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in water at elevated temperatures.
Substitution: Reactions with nucleophiles such as amines or alcohols in the presence of catalysts like copper acetate and potassium iodide.
Major Products:
Oxidation: Produces higher oxidation state derivatives.
Substitution: Yields substituted terephthalic acids with various functional groups.
Scientific Research Applications
2,5-Dichloroterephthalic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other organic compounds.
Biology: Acts as a probe in transcription-polymerase chain reactions due to its luminescent properties.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 2,5-dichloroterephthalic acid involves its ability to interact with various molecular targets through its carboxyl and chlorine functional groups. These interactions can lead to the formation of metal-organic frameworks and other complex structures. The pathways involved include coordination with metal ions and hydrogen bonding with other molecules .
Comparison with Similar Compounds
Terephthalic acid: The parent compound without chlorine substitutions.
2,5-Dimethylterephthalic acid: Substituted with methyl groups instead of chlorine.
2,5-Dihydroxyterephthalic acid: Substituted with hydroxyl groups.
Uniqueness: 2,5-Dichloroterephthalic acid is unique due to its chlorine substitutions, which impart distinct chemical properties such as increased reactivity and the ability to form specific coordination complexes. These properties make it particularly valuable in the synthesis of specialized materials and in scientific research .
Properties
IUPAC Name |
2,5-dichloroterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOSYFZLPBHEOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(=O)O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074733 | |
Record name | 1,4-Benzenedicarboxylic acid, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13799-90-1 | |
Record name | 2,5-Dichloro-1,4-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13799-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Benzenedicarboxylic acid, 2,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013799901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichloroterephthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,4-Benzenedicarboxylic acid, 2,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenedicarboxylic acid, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloroterephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-Dichloroterephthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G76YF4P6HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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